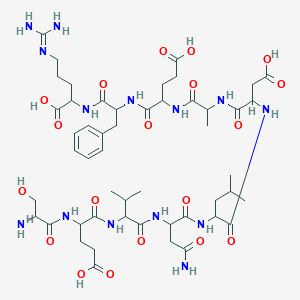
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is a coordination compound where cobalt is complexed with two 1,1,1-trifluoro-2,4-pentanedionate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of cobalt salts with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The general reaction can be represented as:
[ \text{Co}^{2+} + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(CF}_3\text{COCHCOCH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production methods for such coordination compounds often involve large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Scientific Research Applications
Chemistry
Catalysis: These compounds are studied as catalysts in various organic reactions, including oxidation and hydrogenation reactions.
Materials Science: They are used in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine
Medicinal Chemistry: Research is ongoing to explore their potential as therapeutic agents, particularly in cancer treatment due to their ability to interact with biological molecules.
Industry
Pigments and Dyes: Cobalt complexes are used in the production of pigments and dyes due to their vibrant colors.
Electronics: They are investigated for use in electronic devices such as sensors and transistors.
Mechanism of Action
The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.
Comparison with Similar Compounds
Similar Compounds
Cobalt, bis(acetylacetonato)-: Similar structure but with acetylacetonate ligands instead of 1,1,1-trifluoro-2,4-pentanedionate.
Cobalt, bis(benzoylacetonato)-: Similar structure but with benzoylacetonate ligands.
Uniqueness
The presence of trifluoromethyl groups in cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- imparts unique electronic properties, making it more electron-withdrawing compared to its analogs. This can influence its reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.
Properties
Molecular Formula |
C10H8CoF6O4 |
|---|---|
Molecular Weight |
365.09 g/mol |
IUPAC Name |
cobalt(2+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChI Key |
JQFNYRWFHFWCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


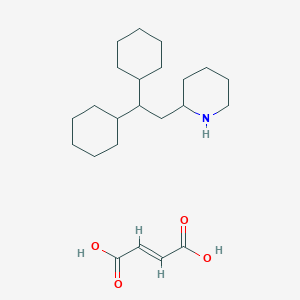
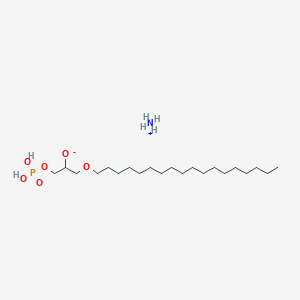
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
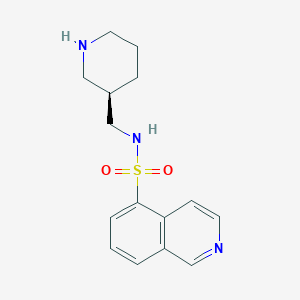
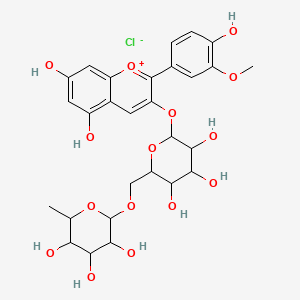
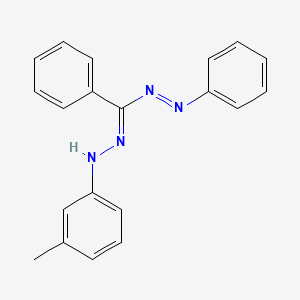
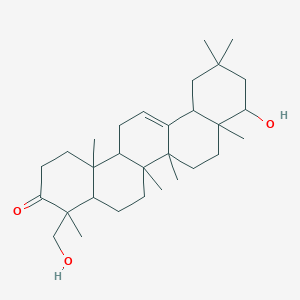
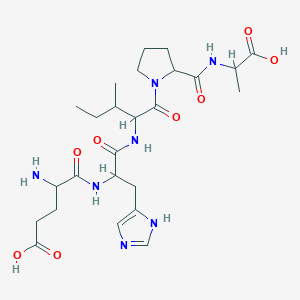
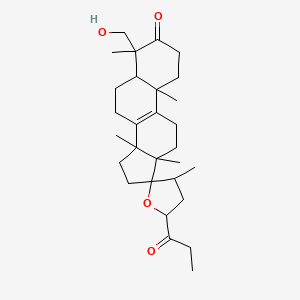
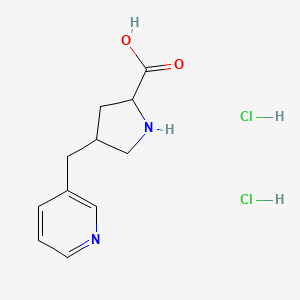
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
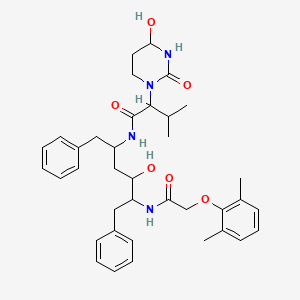
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
